molecular formula C15H17ClN4O3 B2640839 3-(3-chlorophenyl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)propanamide CAS No. 2034411-64-6

3-(3-chlorophenyl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)propanamide

Cat. No.: B2640839
CAS No.: 2034411-64-6
M. Wt: 336.78
InChI Key: MOPHIKSPZAXXEG-UHFFFAOYSA-N
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Description

“4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride” is a chemical compound with the empirical formula C10H17ClN4O3 . It is often used as a condensing agent in various chemical transformations .


Synthesis Analysis

This compound can be used as a condensing agent for the following transformations: Condensation of carboxylic acids and amines to the corresponding amides in tetrahydrofuran . It can also be used for the esterification of carboxylic acids with alcohols to the corresponding esters .


Molecular Structure Analysis

The molecular weight of this compound is 276.72 . Its structure includes a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

As a condensing agent, this compound can facilitate the formation of amides from carboxylic acids and amines, and esters from carboxylic acids and alcohols .


Physical And Chemical Properties Analysis

This compound is a powder with an assay of ≥97.0% (calc. on dry substance, AT) . It is suitable for coupling reactions .

Scientific Research Applications

Condensing Agents in Organic Synthesis

Compounds with a 1,3,5-triazine core, similar to the one mentioned, have been utilized as efficient condensing agents. For instance, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) facilitates the formation of amides and esters under atmospheric conditions without the need for drying solvents. This process is significant for producing various amides and esters in good yields, demonstrating the potential utility of triazine derivatives in synthetic organic chemistry (Kunishima et al., 1999).

Synthesis of Heterocyclic Compounds

Another application of triazine derivatives is in the synthesis of heterocyclic compounds. For example, the interaction of carboxylic acids with 2-chloro-4,6-dimethoxy-1,3,5-triazine leads to the formation of 2-oxazolines under mild conditions, highlighting the versatility of triazine derivatives in heterocyclic synthesis (Bandgar & Pandit, 2003).

Antitubercular and Antibacterial Activities

Novel carboxamide derivatives incorporating a triazine moiety have been synthesized and evaluated for their antitubercular and antibacterial activities. These studies revealed that certain derivatives exhibited higher potency compared to standard drugs like Pyrazinamide and Streptomycin, suggesting the potential of triazine derivatives in developing new antimicrobial agents (Bodige et al., 2020).

Antimalarial Activity

Triazine derivatives have also been investigated for their antimalarial properties. Research has shown modest antimalarial activity for certain compounds, with specific derivatives displaying enhanced potency. This indicates the role of triazine-based compounds in the search for new antimalarial therapies (Werbel et al., 1987).

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O3/c1-22-14-18-12(19-15(20-14)23-2)9-17-13(21)7-6-10-4-3-5-11(16)8-10/h3-5,8H,6-7,9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPHIKSPZAXXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)CCC2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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